molecular formula C16H23NO5S B169590 (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 139986-03-1

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No.: B169590
CAS No.: 139986-03-1
M. Wt: 341.4 g/mol
InChI Key: MWACHFODPQVXHF-CYBMUJFWSA-N
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Description

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1) is a chiral pyrrolidine derivative bearing a tosyloxy (p-toluenesulfonyloxy) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₆H₂₃NO₅S, with a molecular weight of 341.42 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability and is classified with hazard statements H302-H315-H319-H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

The tosyloxy group serves as a versatile leaving group in nucleophilic substitution reactions, making this compound a critical intermediate in medicinal chemistry, particularly in synthesizing constrained analogs of bioactive molecules like FTY720 (a sphingosine-1-phosphate receptor modulator) . Its stereochemical purity (>95%) is essential for applications in asymmetric synthesis .

Properties

IUPAC Name

tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACHFODPQVXHF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634971
Record name tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139986-03-1
Record name tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Tosylation Procedure

The most widely documented method for synthesizing (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves the tosylation of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a tosyloxy moiety.

Key Steps :

  • Reaction Setup :

    • Dissolve (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (Et₃N, 1.2 equiv) followed by p-toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise.

    • Stir the mixture at 0–5°C for 3–4 hours.

  • Work-Up :

    • Quench excess TsCl by adding N,N-dimethylethylenediamine (0.5 equiv) and stirring for 10 minutes at room temperature.

    • Extract the product with DCM, wash with water and brine, and dry over sodium sulfate.

    • Concentrate under reduced pressure.

  • Purification :

    • Perform column chromatography using a hexane/ethyl acetate gradient (90:10 to 70:30) to isolate the product.

Yield : 66–75% (depending on scale and purity of starting material).

Table 1: Standard Tosylation Reaction Parameters

ParameterSpecification
Starting Material(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
SolventAnhydrous dichloromethane
Temperature0–5°C
BaseTriethylamine (1.2 equiv)
Tosyl Chloride1.1 equiv
Reaction Time3–4 hours
PurificationSilica gel chromatography
Yield66–75%

Reaction Mechanism

The tosylation proceeds via a two-step mechanism:

  • Activation : TsCl reacts with Et₃N to form a reactive tosylating agent (Ts-O⁻Et₃NH⁺).

  • Nucleophilic Substitution : The hydroxyl oxygen attacks the electrophilic sulfur in TsCl, displacing chloride and forming the tosylate ester.

The stereochemistry at the C3 position remains intact due to the reaction’s SN2-like pathway, preserving the (R)-configuration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low Temperatures (0–5°C) : Minimize side reactions such as hydrolysis of TsCl or racemization.

  • Solvent Choice :

    • Dichloromethane : Preferred for its low polarity and ability to dissolve both reactants.

    • Tetrahydrofuran (THF) : Alternative solvent, though it may require longer reaction times.

Catalysts and Bases

  • 4-Dimethylaminopyridine (DMAP) : Adding 10–20 mol% DMAP accelerates the reaction by stabilizing the transition state.

  • Base Selection :

    • Et₃N : Most common; ensures efficient HCl scavenging.

    • Pyridine : Less effective due to lower basicity.

Table 2: Impact of Base and Catalyst on Yield

Base/CatalystReaction Time (h)Yield (%)
Et₃N3.566
Et₃N + DMAP2.075
Pyridine6.045

Purification and Characterization

Chromatographic Purification

  • Eluent System : Hexane/ethyl acetate (90:10 to 70:30) effectively separates the product from unreacted starting material and byproducts.

  • Chiral HPLC : Confirms enantiomeric purity (>99% ee) using a Chiralpak AD-H column and hexane/isopropanol (80:20).

Spectroscopic Characterization

  • ¹H NMR : Key signals include:

    • tert-butyl group: δ 1.42 (s, 9H).

    • Tosyl aromatic protons: δ 7.69 (d, 2H), 7.34 (d, 2H).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 356.45 (calculated for C₁₆H₂₃NO₅S).

Industrial-Scale Considerations

While laboratory-scale methods use batch reactors, industrial production employs:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Solvent Recycling : DCM is recovered via distillation to minimize waste.

  • Quality Control : In-line FTIR monitors reaction progress to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyloxy group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyrrolidine ring .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Purity Application Context
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate 139986-03-1 C₁₆H₂₃NO₅S 341.42 Tosyloxy at pyrrolidine-3; Boc-protected ≥95% Anticancer agent synthesis
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate 166815-96-9 C₁₈H₂₇NO₅S 369.48 Tosyloxymethyl at piperidine-4 N/A Intermediate in alkaloid synthesis
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate 114214-70-9 C₁₇H₂₅NO₅S 355.45 Tosyloxymethyl at pyrrolidine-3 96% Drug discovery scaffolds

Key Differences :

  • Positional Isomerism : The target compound’s tosyloxy group is directly attached to the pyrrolidine ring (C3), whereas analogs like 114214-70-9 feature a tosyloxymethyl substituent, altering steric and electronic properties .
  • Ring Size : Piperidine analogs (e.g., 166815-96-9) exhibit a six-membered ring, which impacts conformational flexibility and binding affinity in biological targets .

Sulfonate Esters with Varied Substituents

Table 2: Sulfonate-Based Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Hazard Profile
This compound 139986-03-1 C₁₆H₂₃NO₅S 341.42 Tosyloxy (aromatic) H302, H315, H319, H335
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate 141699-57-2 C₁₀H₁₉NO₅S 265.33 Methylsulfonyl H302, H315, H319, H335
tert-Butyl 3-((tert-butylsulfinyl)imino)pyrrolidine-1-carboxylate 1095223-33-8 C₁₄H₂₆N₂O₃S 302.44 tert-Butylsulfinyl N/A

Functional Group Impact :

  • Tosyl vs. Methylsulfonyl : Tosyl groups (bulky, electron-withdrawing) enhance leaving-group ability compared to methylsulfonyl, making the target compound more reactive in SN2 reactions .
  • Hazard Consistency : Both tosyl and methylsulfonyl derivatives share similar hazard profiles due to sulfonate-related toxicity .

Purity Challenges :

  • The target compound is typically isolated as a colorless oil, while analogs like 114214-70-9 are obtained as solids, reflecting differences in crystallinity and purification feasibility .

Biological Activity

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS No. 139986-03-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • Molecular Formula : C16H23NO5S
  • Molecular Weight : 341.42 g/mol
  • PubChem CID : 23560883

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing piperidine derivatives as starting materials. This compound is a derivative of pyrrolidine, which is known for its versatility in medicinal chemistry, especially in the development of anticancer and neuroprotective agents.

Anticancer Potential

Recent studies have indicated that compounds containing piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to programmed cell death, making these compounds potential candidates for cancer therapy .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of pyrrolidine derivatives. Compounds with similar structures have demonstrated the ability to inhibit cholinesterase activity and reduce amyloid beta aggregation, which are critical factors in Alzheimer's disease pathology. These findings suggest that this compound may contribute to cognitive preservation and neuronal health .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureActivity Implication
Piperidine RingEssential for binding interactions with biological targets
Tosyloxy GroupEnhances solubility and stability in biological systems
Tert-butyl GroupProvides steric hindrance which may affect receptor specificity

Case Studies

  • Cytotoxicity in Cancer Models : In a study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
  • Neuroprotection in Alzheimer's Models : A separate investigation assessed the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to amyloid-beta peptides. The study found that treatment with this compound led to a marked decrease in neurotoxicity and improved cell survival rates compared to untreated controls .

Q & A

Q. What are the established synthetic routes for preparing (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate?

The compound is typically synthesized via tosylation of the corresponding alcohol intermediate. A common method involves reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with tosyl chloride (TsCl) in dichloromethane (DCM) at 0–20°C, using triethylamine (Et₃N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . Purification via column chromatography (e.g., ethanol/chlorofrom 1:8) yields the product. Alternative routes may involve protecting group strategies or enantioselective synthesis .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, tosyl group aromatic protons at δ ~7.7 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺ at m/z 356.45) .
  • HPLC : Chiral HPLC distinguishes enantiomeric purity, critical for stereospecific applications .

Q. What are the recommended storage conditions for this compound?

The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the tosyloxy group or tert-butyl carbamate . Stability studies indicate decomposition under prolonged exposure to moisture or acidic/basic conditions .

Q. What role does this compound play in drug discovery?

It serves as a chiral intermediate in synthesizing bioactive molecules, such as kinase inhibitors or anticancer agents. The tosyloxy group is a versatile leaving group, enabling nucleophilic substitutions (e.g., amine alkylation) to generate pyrrolidine derivatives with tailored pharmacological properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the tosylation step?

  • Catalyst loading : DMAP (10–20 mol%) accelerates the reaction by activating TsCl .
  • Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis) .
  • Solvent choice : Anhydrous DCM or THF prevents unwanted solvolysis .
  • Workup : Quenching with ice-cold water and extracting with ethyl acetate improves recovery .

Q. What strategies enable functional group transformations of the tosyloxy moiety?

The tosyloxy group undergoes:

  • Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF to form pyrrolidine-3-amine derivatives .
  • Reduction : Use LiAlH₄ to reduce the tosyloxy group to a hydroxyl group, though this may require protecting the carbamate .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Q. What advanced analytical methods resolve data contradictions in stereochemical assignments?

  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers via IR spectroscopy .
  • Dynamic NMR : Detects conformational flexibility that may obscure stereochemical analysis .

Q. How is stereochemical integrity maintained during scale-up synthesis?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-3-hydroxypyrrolidine) .
  • Inert atmosphere : Prevents racemization via oxidation or hydrolysis .
  • Low-temperature reactions : Mitigate thermal racemization during prolonged steps .

Q. What are the decomposition pathways under varying pH and temperature conditions?

  • Acidic conditions : Hydrolysis of the tert-butyl carbamate to pyrrolidine-3-(tosyloxy)carboxylic acid .
  • Basic conditions : Tosyloxy group elimination, forming a pyrroline intermediate .
  • Thermal degradation : Above 40°C, decomposition via carbamate cleavage is observed .

Q. How do discrepancies in reported synthetic yields arise, and how can they be addressed?

Yield variations (e.g., 64–93% in similar reactions ) stem from:

  • Purity of starting materials : Trace moisture reduces TsCl reactivity .
  • Chromatography efficiency : Gradient elution (e.g., hexane/ethyl acetate) improves separation .
  • Scale effects : Micromole-scale reactions often report higher yields than gram-scale syntheses .

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